molecular formula C19H15ClN4O2 B7980660 MLN120B CAS No. 917108-83-9

MLN120B

Cat. No.: B7980660
CAS No.: 917108-83-9
M. Wt: 366.8 g/mol
InChI Key: ZNOLRTPMNMPLHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLN120B involves multiple steps. One common method starts with the lithiation and carbonation of 3-bromo-2-methylpyridine to produce (carboxyl-14C)-2-methylnicotinic acid. This intermediate is then coupled with (13C4)-ethyl acetoacetate and (D4)-methanol, followed by several steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

MLN120B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group to a hydroxyl group.

    Reduction: The compound can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a hydroxylated derivative, while substitution can produce various analogs with different functional groups .

Scientific Research Applications

MLN120B has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting IKK-β, a key enzyme in the NF-κB signaling pathway. Normally, IKK-β phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB transcription factors. By inhibiting IKK-β, MLN120B prevents the activation of NF-κB, thereby reducing inflammation and potentially inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MLN120B stands out due to its high potency and specificity in inhibiting IKK-β. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOLRTPMNMPLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432993
Record name MLN-120B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783348-36-7
Record name ML-120B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLN-120B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 783348-36-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ML-120B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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